molecular formula C23H33N3O4 B11618290 5-(2-Furyl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylene)cyclohexane-1,3-dione

5-(2-Furyl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylene)cyclohexane-1,3-dione

Cat. No.: B11618290
M. Wt: 415.5 g/mol
InChI Key: VVOTVWPQPKEHNV-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione is a synthetic organic compound that features a furan ring, a piperazine moiety, and a cyclohexane-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the piperazine moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Formation of the cyclohexane-1,3-dione core: This can be achieved through aldol condensation or Michael addition reactions.

    Final coupling: The final step involves coupling the furan ring, piperazine moiety, and cyclohexane-1,3-dione core under specific reaction conditions, such as using a base or acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the piperazine moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the cyclohexane-1,3-dione core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound might be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(furan-2-yl)-2-({[2-(4-butanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione
  • 5-(furan-2-yl)-2-({[2-(4-pentanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione

Uniqueness

The uniqueness of 5-(furan-2-yl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H33N3O4

Molecular Weight

415.5 g/mol

IUPAC Name

5-(furan-2-yl)-2-[2-(4-hexanoylpiperazin-1-yl)ethyliminomethyl]-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C23H33N3O4/c1-2-3-4-7-23(29)26-12-10-25(11-13-26)9-8-24-17-19-20(27)15-18(16-21(19)28)22-6-5-14-30-22/h5-6,14,17-18,27H,2-4,7-13,15-16H2,1H3

InChI Key

VVOTVWPQPKEHNV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)C3=CC=CO3)O

Origin of Product

United States

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